![molecular formula C11H11N3 B1474313 3-(3-Methyl-1H-indazol-1-yl)propanenitrile CAS No. 1713640-21-1](/img/structure/B1474313.png)
3-(3-Methyl-1H-indazol-1-yl)propanenitrile
Overview
Description
3-(3-Methyl-1H-indazol-1-yl)propanenitrile is a chemical compound with the molecular formula C11H11N3 and a molecular weight of 185.23 g/mol . The compound is typically 95% pure .
Molecular Structure Analysis
The InChI code for 3-(3-Methyl-1H-indazol-1-yl)propanenitrile is1S/C11H11N3/c1-9-10-5-2-3-6-11(10)14(13-9)8-4-7-12/h2-3,5-6H,4,8H2,1H3
. This code provides a specific description of the compound’s molecular structure.
Scientific Research Applications
Pharmacology
3-(3-Methyl-1H-indazol-1-yl)propanenitrile: is a compound that can be utilized in pharmacological research due to its indazole core, a heterocyclic moiety known for its medicinal properties . Indazole derivatives have been studied for their potential anti-inflammatory, analgesic, and antipyretic activities. This compound could serve as a precursor for synthesizing novel drugs with improved efficacy and reduced side effects.
Biochemistry
In biochemistry, this compound’s ability to interact with various enzymes and receptors can be explored. It may be used to study enzyme inhibition or as a ligand in receptor binding assays to understand cell signaling pathways and physiological responses .
Material Science
The indazole moiety within 3-(3-Methyl-1H-indazol-1-yl)propanenitrile can be incorporated into materials to impart unique electronic or photophysical properties. This could lead to the development of new materials for organic electronics or photovoltaic applications .
Environmental Science
Research in environmental science could leverage this compound to develop sensors or indicators for environmental monitoring. Its chemical structure could allow for the detection of specific pollutants or changes in environmental conditions .
Analytical Chemistry
In analytical chemistry, 3-(3-Methyl-1H-indazol-1-yl)propanenitrile could be used as a standard or reagent in chromatography, mass spectrometry, or spectroscopy to quantify or identify other substances. Its unique spectral properties can be advantageous in developing new analytical methods .
Organic Synthesis
This compound can act as an intermediate in the synthesis of more complex organic molecules. Its indazole ring system is a valuable scaffold in organic synthesis, which can be further functionalized to create a wide variety of compounds with potential applications in drug development and beyond .
properties
IUPAC Name |
3-(3-methylindazol-1-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-9-10-5-2-3-6-11(10)14(13-9)8-4-7-12/h2-3,5-6H,4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFSNXDJFKRWIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=CC=CC=C12)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-1H-indazol-1-yl)propanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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